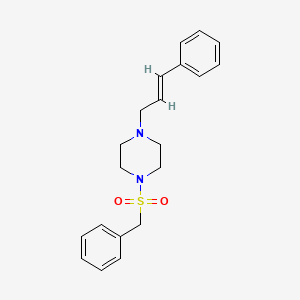

![molecular formula C21H26N4O B6066050 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6066050.png)

2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a valuable candidate for further research and development.

Wirkmechanismus

Target of Action

The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress , apoptosis , and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Pharmacokinetics

Similar compounds have been shown to have promisingneuroprotective and anti-inflammatory properties

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to significant anti-neuroinflammatory properties and promising neuroprotective activity .

Zukünftige Richtungen

Given the wide range of biological activities associated with pyrimidine and its derivatives, there is significant interest in developing more potent and efficacious drugs with a pyrimidine scaffold . The development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents is one such direction .

Biochemische Analyse

Biochemical Properties

2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, it binds to specific receptors on cell membranes, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

The effects of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain cell types .

Molecular Mechanism

At the molecular level, 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and receptors, inhibiting or activating their functions. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways that result in changes in gene expression . The compound’s ability to modulate these molecular interactions is key to its biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, it has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for clinical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the core structure.

Addition of the 4-methylpiperidin-1-yl group: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination, where the piperidine derivative is attached to the core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Medicinal Chemistry: This compound is being explored for its potential as a therapeutic agent due to its unique structure and biological activity.

Materials Science: Its photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features.

Triazole-Pyrimidine Hybrids: Compounds that combine triazole and pyrimidine moieties, showing similar biological activities.

Uniqueness

2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique photophysical and biological properties. Its combination of a methoxyphenyl group and a methylpiperidinyl group makes it distinct from other similar compounds .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O/c1-14-9-11-24(12-10-14)19-13-15(2)22-21-16(3)20(23-25(19)21)17-5-7-18(26-4)8-6-17/h5-8,13-14H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYUBUCRPGEKKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)isonicotinamide](/img/structure/B6065973.png)

![2-(2-amino-6-oxo-1H-pyrimidin-4-yl)-N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B6065974.png)

![3-[2-(Ethylsulfanyl)ethyl] 6-methyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B6065989.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6065993.png)

![(2E)-2-[4-(6,8-Dichloro-2-oxo-2H-chromen-3-YL)-1,3-thiazol-2-YL]-3-(4-hydroxyphenyl)prop-2-enenitrile](/img/structure/B6066004.png)

![N-benzyl-1-[(2E)-3-(2-furyl)-2-propenoyl]-N-methyl-3-piperidinamine](/img/structure/B6066007.png)

![2-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID](/img/structure/B6066008.png)

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B6066020.png)

![N-({1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6066042.png)

![2-chloro-N-{[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6066057.png)

![2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide](/img/structure/B6066059.png)

![4-(4-chlorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6066065.png)

![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinone](/img/structure/B6066070.png)